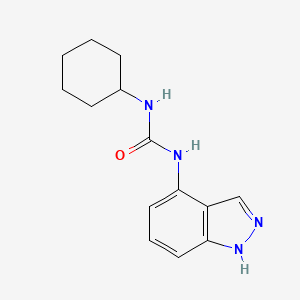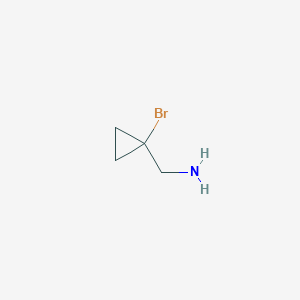
3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It’s a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .
Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of 1,2,4-triazole derivatives, including those related to 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, demonstrates significant biological importance. These compounds have been evaluated for their in vitro anticancer activities against several cancer cell lines, showcasing moderate activity levels. The process highlights the relevance of such derivatives in medicinal chemistry for developing potential anticancer agents (Salinas-Torres et al., 2022).
Additionally, research into the antibacterial and surface activity of 1,2,4-triazole derivatives reveals that these compounds exhibit antimicrobial activity and can be used as surface active agents. This opens avenues for their application in creating antimicrobial coatings and materials (El-Sayed, 2006).
Corrosion Inhibition
The derivative 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for its corrosion inhibition properties on mild steel in acidic media. It displayed very high inhibition efficiencies, suggesting its potential as a corrosion inhibitor in industrial applications, protecting materials against acid corrosion (Lagrenée et al., 2002).
Antioxidant Activity
Newly synthesized 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been analyzed for their in vitro antioxidant activities. Comparisons with standard antioxidants demonstrated their potential use in combating oxidative stress, contributing to the development of novel antioxidant agents (Yüksek et al., 2015).
Chemotherapeutic Applications
Further exploring the chemotherapeutic potential, a group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibited promising cytotoxic, antibacterial, and antifungal activity. Such derivatives highlight the versatility of this compound related compounds in developing new therapeutic agents (Sumangala et al., 2012).
Antifungal Applications
The synthesis of Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole and their antifungal activities against vegetable pathogens indicate that these compounds could serve as effective antifungal agents, possibly leading to new agricultural fungicides (Qingcu, 2014).
Eigenschaften
IUPAC Name |
3-(methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-11(9,10)2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLBMKPYUEEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NNC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)
![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)


![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)
![2-Amino-4-(4-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2748969.png)

